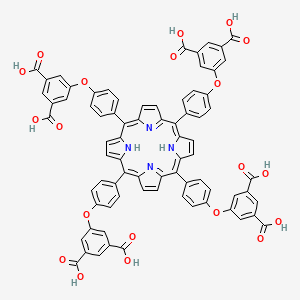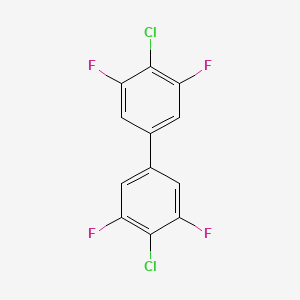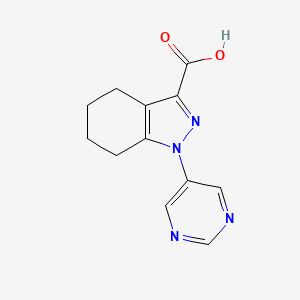
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety.
準備方法
The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods may involve the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate has a wide range of scientific research applications:
作用機序
The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the isoindoline-1,3-dione moiety but differs in its ester group.
N-isoindoline-1,3-diones: These compounds have a similar core structure but may have different substituents, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C20H22N2O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)prop-2-enoyl-methoxyamino]-3-methylpent-4-enoate |
InChI |
InChI=1S/C20H22N2O6/c1-6-12(3)16(20(26)28-7-2)22(27-5)17(23)13(4)21-18(24)14-10-8-9-11-15(14)19(21)25/h6,8-12,16H,1,4,7H2,2-3,5H3 |
InChIキー |
JNDUAYXKYVWUJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C=C)N(C(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


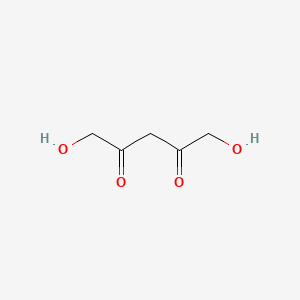
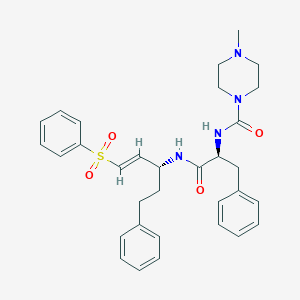

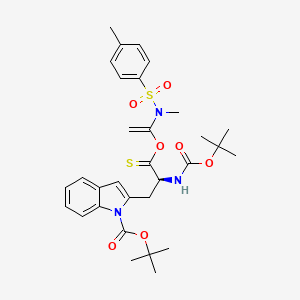
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
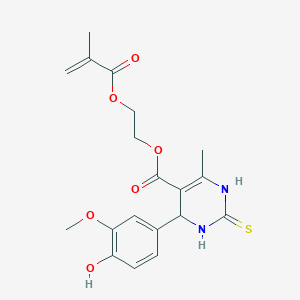
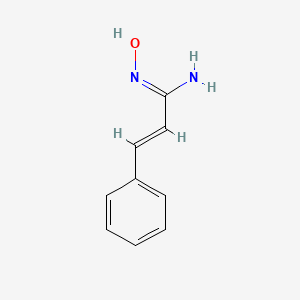

![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
